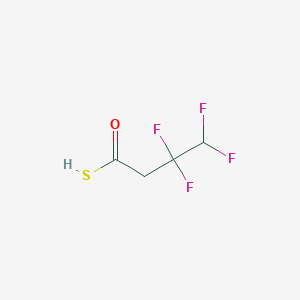

1,1,2,2-Tetrafluoroethyl thioacetic acid

Description

Contextualizing Fluorinated Organosulfur Compounds in Chemical Science

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, materials science, and agrochemistry. wikipedia.org The presence of fluorine can dramatically alter a molecule's physical, chemical, and biological properties, including its metabolic stability, lipophilicity, and binding affinity. rsc.org When combined with sulfur, a versatile element known for its diverse bonding capabilities and presence in numerous biologically active molecules, the resulting organofluorine sulfur compounds exhibit a rich and tunable reactivity. nih.gov This synergy between fluorine and sulfur allows for the development of novel reagents and building blocks with unique applications. nih.gov

The study of fluorinated organosulfur compounds is a dynamic area of research. These compounds are explored for their potential as pharmaceuticals, with over half of all agricultural chemicals containing carbon-fluorine bonds. wikipedia.org The stability of the carbon-fluorine bond often renders these compounds resistant to metabolic degradation, thereby prolonging their desired effects. wikipedia.org

Significance of Thioacetic Acid Derivatives in Organic Synthesis

Thioacetic acid and its derivatives are valuable reagents in organic synthesis, primarily for the introduction of thiol (-SH) and thioester (-S-C(O)-) functionalities into molecules. nih.gov Thioacetate (B1230152) anions are effective nucleophiles for displacing leaving groups, providing a reliable method for forming carbon-sulfur bonds. nih.gov The resulting thioesters can be readily hydrolyzed to the corresponding thiols, which are important functional groups in their own right, participating in a variety of chemical transformations and being key components of many biologically active molecules, including certain amino acids and coenzymes.

The reactivity of thioacids and their derivatives has been extensively explored, with applications ranging from the synthesis of peptides to the formation of self-assembled monolayers. mdpi.comhuji.ac.il The radical-mediated addition of thioacetic acid to unsaturated bonds, for instance, is a powerful tool for the formation of anti-Markovnikov thioethers. nih.gov

Structural and Functional Rationale for 1,1,2,2-Tetrafluoroethyl Thioacetic Acid Research

The specific compound, this compound, combines the key features of both fluorinated compounds and thioacetic acid derivatives. The 1,1,2,2-tetrafluoroethyl group (HCF₂CF₂-) is of particular interest in medicinal and materials chemistry due to its unique electronic properties and steric profile. The investigation of molecules containing this moiety aims to understand how its presence influences reactivity, conformation, and ultimately, the potential applications of the parent molecule.

Research into compounds like S-(1,1,2,2-tetrafluoroethyl) substituted molecules provides valuable insights into the chemical behavior of this fluorinated group. For example, studies on the synthesis and reactivity of related compounds, such as (2-azido-1,1,2,2-tetrafluoroethyl)(phenyl)sulfane, demonstrate the stability of the tetrafluoroethylthio linkage and its compatibility with various reaction conditions. While direct and extensive research on this compound is not widely published, its study is a logical progression in the exploration of novel fluorinated organosulfur compounds. The data gathered from its synthesis and characterization would contribute to a deeper understanding of structure-property relationships in this important class of molecules.

Interactive Data Tables

Below are data tables summarizing the known and inferred properties of this compound and related compounds.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₄H₄F₄O₂S | alfa-chemistry.com |

| Molecular Weight | 192.13 g/mol | alfa-chemistry.com |

| IUPAC Name | 2-((1,1,2,2-tetrafluoroethyl)thio)acetic acid | Inferred |

| CAS Number | 665-35-0 | alfa-chemistry.comresearchgate.net |

Table 2: Spectroscopic Data of Related Fluorinated Organosulfur Compounds

| Compound | 19F NMR (δ, ppm) | 1H NMR (δ, ppm) | Key IR Absorptions (cm⁻¹) | Mass Spec (m/z) |

| (2-azido-1,1,2,2-tetrafluoroethyl)(phenyl)sulfane | -86.9 (t, J = 7.1 Hz, 2F), -137.5 (t, J = 7.1 Hz, 2F) | 7.5-7.7 (m, 5H) | Not Reported | Not Reported |

| 1,1,2,2-Tetrafluoroethane | Not Applicable | 5.85 (tt, J = 53.4, 4.0 Hz) | 2996 (C-H stretch) | 102 (M+) |

| Trifluoroacetic acid | -76.55 | 11.5 (s) | 3300-2500 (O-H), 1780 (C=O) | 114 (M+) |

Structure

3D Structure

Properties

Molecular Formula |

C4H4F4OS |

|---|---|

Molecular Weight |

176.13 g/mol |

IUPAC Name |

3,3,4,4-tetrafluorobutanethioic S-acid |

InChI |

InChI=1S/C4H4F4OS/c5-3(6)4(7,8)1-2(9)10/h3H,1H2,(H,9,10) |

InChI Key |

DWSHPTJTELCOBZ-UHFFFAOYSA-N |

Canonical SMILES |

C(C(=O)S)C(C(F)F)(F)F |

Origin of Product |

United States |

Mechanistic Investigations and Reactivity Profiles of 1,1,2,2 Tetrafluoroethyl Thioacetic Acid

Electronic and Steric Influences of the 1,1,2,2-Tetrafluoroethyl Group on Thioacid Reactivity

The reactivity of 1,1,2,2-Tetrafluoroethyl thioacetic acid is fundamentally shaped by the powerful electronic and steric effects of the 1,1,2,2-tetrafluoroethyl (HCF₂CF₂-) group. This substituent exerts a strong electron-withdrawing inductive effect (-I) due to the high electronegativity of the four fluorine atoms. This effect significantly increases the acidity of the thioacetic acid proton compared to non-fluorinated analogs like thioacetic acid. wikipedia.org The pKa of thioacetic acid is approximately 3.4, making it more acidic than acetic acid; the presence of the HCF₂CF₂- group is expected to lower this pKa further, facilitating the formation of the corresponding thioacetate (B1230152) anion in solution. wikipedia.org

The electron-withdrawing nature of the HCF₂CF₂- group also influences the electrophilicity of the carbonyl carbon. While the sulfur atom's lone pairs can participate in resonance with the carbonyl group, the inductive pull of the fluorinated substituent reduces electron density across the entire thioacetate moiety, potentially making the carbonyl carbon more susceptible to nucleophilic attack compared to simple alkyl thioacetates.

The HCF₂CF₂- group is also recognized as a structural mimic of the trifluoromethyl group and can act as a lipophilic hydrogen bond donor, properties that are significant in medicinal chemistry and materials science. researchgate.net

Nucleophilic and Electrophilic Transformations Involving the Thioacetate Moiety

The thioacetate functionality of this compound allows it to participate in a variety of nucleophilic and electrophilic reactions. The sulfur atom, particularly in its deprotonated thioacetate form, is a potent nucleophile, while the carbonyl carbon serves as an electrophilic site.

Thioesterification Reactions with this compound

Thioesterification, the formation of a thioester, can be achieved by reacting this compound with various electrophiles. A common method involves the condensation of the thioacid with an alcohol in the presence of a coupling agent. organic-chemistry.org For instance, reagents like dicyclohexylcarbodiimide (B1669883) (DCC), often with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), can facilitate the formation of S-esters from thioacids and alcohols, even sterically demanding ones. organic-chemistry.org Another approach involves the acid-catalyzed reaction of the thioacid with benzylic, allylic, or tertiary alcohols. nih.gov A new protocol using tetrafluoroboric acid (HBF₄) in neat thioacetic acid has been shown to be effective for this transformation, proceeding through intermediate acetate (B1210297) and thionoacetate species. nih.gov

Alternatively, the conjugate base, 1,1,2,2-tetrafluoroethyl thioacetate, can be generated by treatment with a base and subsequently used as a nucleophile to displace leaving groups from alkyl halides, forming the corresponding thioester. wikipedia.org This two-step, one-pot procedure is a standard method for introducing a thiol group into a molecule, following the initial thioester formation and subsequent hydrolysis. wikipedia.org

Table 1: Representative General Conditions for Thioesterification

| Electrophile | Reagent/Catalyst | Conditions | Product Type |

|---|---|---|---|

| Alcohols | DCC, DMAP | Room Temperature | S-Alkyl Thioester |

| Benzylic/Allylic Alcohols | HBF₄, Neat Thioacetic Acid | Varies | S-Benzyl/Allyl Thioester |

| Alkyl Halides | 1. Base (e.g., NaOH) 2. Alkyl Halide | Sequential | S-Alkyl Thioester |

This table represents general methodologies for thioesterification and is based on reactions with standard thioacetic acid. Specific conditions for this compound may vary. wikipedia.orgorganic-chemistry.orgnih.gov

Radical Reactions Initiated by this compound

Thioacids are well-known precursors for thiyl radicals (R-C(O)S•) under radical-initiating conditions such as heat or light, potentially with an initiator like azobisisobutyronitrile (AIBN). dur.ac.uk The resulting 1,1,2,2-tetrafluoroethyl thioacetyl radical can participate in several synthetically useful transformations.

A primary pathway for this radical is its addition across unsaturated C-C bonds, a process known as the acyl thiol-ene reaction. dur.ac.uk This reaction typically proceeds in an anti-Markovnikov fashion, where the sulfur atom adds to the less substituted carbon of the alkene, generating a carbon-centered radical that then propagates the chain. pharmaguideline.comlibretexts.org This provides a method to form a C-S bond while introducing the acylsulfanyl group.

Another potential fate of the thioacid-derived radical is dethiocarboxylation, where it eliminates carbonyl sulfide (B99878) (COS) to generate a 1,1,2,2-tetrafluoroethyl radical (HCF₂CF₂•). dur.ac.uk This fluoroalkyl radical can then engage in its own set of reactions, such as addition to alkenes or other radical processes. Free radical additions of functional hydrocarbons have been successfully carried out with highly fluorinated alkenes, indicating the feasibility of such pathways. dur.ac.uk

The generation of radicals from thioacids can be initiated by various means, including photochemically. dur.ac.uknasa.gov These radical processes are valued for their ability to form C-S and C-C bonds under mild conditions. dur.ac.uk

Table 2: General Steps in Radical Reactions of Thioacids

| Step | Description | Reactants | Products |

|---|---|---|---|

| Initiation | Formation of a thiyl radical from the thioacid. | Thioacid, Initiator (e.g., AIBN, light) | Thiyl Radical |

| Propagation (Path A) | Addition of the thiyl radical to an alkene. | Thiyl Radical, Alkene | Carbon-centered Radical |

| Propagation (Path B) | Hydrogen abstraction to form the final product and a new radical. | Carbon-centered Radical, Thioacid | Thioester Adduct, Thiyl Radical |

| Termination | Combination of any two radical species. | 2 Radicals | Non-radical Product |

This table outlines the general mechanism for the free-radical addition of thioacids to alkenes. pharmaguideline.comlibretexts.org

Addition Reactions of this compound Across Unsaturated Systems

In the presence of a base, this compound can be deprotonated to its thioacetate anion, which serves as an excellent nucleophile in Michael additions (conjugate additions) to α,β-unsaturated carbonyl compounds. rsc.orgresearchgate.net This thia-Michael addition is a powerful tool for C-S bond formation. rsc.org The reaction involves the addition of the sulfur nucleophile to the β-carbon of an activated alkene (e.g., an enone, acrylate, or acrylamide), generating an enolate intermediate which is subsequently protonated to yield the β-thioether product. researchgate.net

These reactions can be catalyzed by bases or Lewis acids like iron(II) triflate (Fe(OTf)₂). rsc.orgresearchgate.net The use of iron catalysts offers a greener synthetic approach, allowing the reaction to proceed under mild conditions, such as in ethanol (B145695) at room temperature. researchgate.net The high nucleophilicity of thiols and thiolates makes them ideal for these types of conjugate additions. nih.gov The reactivity in such additions can be influenced by the acidity of the thiol, with more acidic thiols often reacting faster. nih.gov Given the enhanced acidity of this compound, it is expected to be a highly competent Michael donor.

Reaction Mechanisms of Fluorine and Sulfur Bond Activations in this compound

The activation of C-F and C-S bonds in fluorinated compounds is a challenging yet crucial area of research. The C-F bond is the strongest single bond to carbon, and its cleavage typically requires harsh conditions or specialized catalytic systems. digitellinc.comscientificupdate.com For polyfluoroalkyl substances (PFAS), methods involving photocatalysis or specific metal catalysts have been developed to achieve C-F bond activation, often proceeding through highly reduced catalytic species or radical anions. springernature.comnih.gov Direct C-F bond metabolism is rare in biological systems unless the bond is adjacent to an activating group like a carbonyl. scientificupdate.com In this compound, the C-F bonds are not activated by the thioester group directly, and their cleavage would likely require potent reductive methods. scientificupdate.com

Activation of the C-S bond is comparatively more feasible. The cleavage of C(sp³)–S bonds in thioethers has been accomplished using electrophilic halogenating reagents like N-bromosuccinimide (NBS) or N-fluorobenzenesulfonimide (NFSI). organic-chemistry.orgnih.gov These reactions are thought to proceed through the formation of an intermediate sulfonium (B1226848) salt. organic-chemistry.org For example, a related species, 1,1,2,2-tetrafluoroethyl hypochlorothioite (HCF₂CF₂SCl), can be synthesized and used as an electrophilic source of the "HCF₂CF₂S⁺" synthon. nih.gov This reagent readily reacts with various nucleophiles, demonstrating a practical method of activating the sulfur bond for further transformations. nih.gov Metal-free methods using reagents like Selectfluor have also been developed for C-S bond cleavage and subsequent C-O or C-N bond formation. researchgate.netchemistryviews.org

Derivatization Strategies for this compound Functionality

The versatile reactivity of this compound allows for numerous derivatization strategies. The thioacid can be converted into a variety of other functional groups, modifying the molecule's properties for different applications.

One primary strategy involves transformations at the sulfur atom. As discussed, the thioacid can be converted into thioesters via thioesterification. wikipedia.orgnih.gov Furthermore, the sulfur atom in the related 1,1,2,2-tetrafluoroethylthio moiety can be oxidized. For example, sulfenamide (B3320178) derivatives containing this group have been oxidized to the corresponding sulfonamides using hydrogen peroxide and a molybdenum catalyst. nih.gov This suggests that the sulfur in derivatives of this compound could be oxidized to sulfoxides or sulfones, accessing different oxidation states and reactivities.

Another key derivatization pathway involves leveraging the nucleophilicity of the sulfur atom. After conversion to a thiol via hydrolysis of a thioester, the resulting 1,1,2,2-tetrafluoroethanethiol could be used in a wide range of reactions, including the previously mentioned Michael additions or reactions with other electrophiles. wikipedia.org

The synthesis of electrophilic reagents like 1,1,2,2-tetrafluoroethyl hypochlorothioite from related thioethers provides a powerful method for derivatization by forming new bonds to sulfur. nih.gov This reagent has been successfully used to introduce the HCF₂CF₂S- group onto various nitrogen-based nucleophiles, creating sulfenamides and related structures. nih.gov This approach highlights a robust strategy for incorporating the unique 1,1,2,2-tetrafluoroethylthio group into more complex molecules. nih.gov

Advanced Applications of 1,1,2,2 Tetrafluoroethyl Thioacetic Acid in Organic Synthesis

1,1,2,2-Tetrafluoroethyl Thioacetic Acid as a Versatile Fluorinated Building Block

Fluorinated building blocks are indispensable tools in synthetic chemistry, enabling the targeted modification of a molecule's physical and chemical properties with minimal steric impact. This compound serves as a prime example of such a building block, providing a stable, yet reactive, source of the tetrafluoroethylthio (HCF₂CF₂S-) group. The thioacetic acid functionality acts as a protected thiol, which can be unmasked under specific conditions to participate in a wide range of chemical transformations.

The primary utility of this compound is as a reagent for installing the HCF₂CF₂S- group into a target molecule. The thioacetate (B1230152) can be readily hydrolyzed under basic conditions (e.g., using sodium methoxide (B1231860) in methanol) to generate the corresponding 1,1,2,2-tetrafluoroethanethiolate in situ. nih.gov This potent nucleophile can then be used in classic substitution reactions with various electrophiles.

A key application is in radical-mediated thiol-ene reactions. mdpi.comnih.gov The thiol, generated from the thioacetic acid, can be added across a carbon-carbon double bond in the presence of a radical initiator or under photoredox conditions. This reaction is highly efficient and proceeds with anti-Markovnikov selectivity, offering a reliable method for functionalizing complex molecules containing alkene moieties.

Table 1: Representative Methods for Introducing the Tetrafluoroethylthio Group

| Reaction Type | Substrate Class | Typical Conditions | Product Type |

| Nucleophilic Substitution | Alkyl Halides (R-X) | Base (e.g., NaOMe), Solvent (e.g., THF, DMF) | HCF₂CF₂S-R |

| Epoxide Opening | Epoxides | Base (e.g., NaH), Aprotic Solvent | β-Hydroxy-tetrafluoroethyl thioether |

| Thiol-Ene Reaction | Alkenes | AIBN (initiator) or Visible Light/Photocatalyst | Anti-Markovnikov thioether |

| Michael Addition | α,β-Unsaturated Carbonyls | Catalytic Base (e.g., DBU) | β-Thioether carbonyl compound |

The structure of this compound inherently contains two distinct functional handles: the thioacetate and the carboxylic acid. This duality allows for the synthesis of a diverse range of multifunctional organosulfur compounds. The carboxylic acid can undergo standard transformations such as esterification, amidation (after conversion to an acid chloride), or reduction, independently of the thioacetate group.

Conversely, the thioacetate can be selectively hydrolyzed to the thiol, which can then undergo various reactions such as oxidation to a disulfide or alkylation to form a thioether, all while the carboxylic acid moiety remains available for subsequent modification. nih.govmdpi.com This orthogonal reactivity is crucial for building complex molecular architectures where precise control over functional group manipulation is required. For instance, the thiol can be attached to a polymer resin, while the carboxylic acid is used to link a biologically active molecule, creating novel materials or drug delivery systems.

Role in Cross-Coupling Reactions and Late-Stage Functionalization

The development of transition metal-catalyzed cross-coupling reactions has revolutionized the synthesis of complex organic molecules, particularly in the pharmaceutical industry. nih.govnih.gov Similarly, late-stage functionalization (LSF) has emerged as a powerful strategy to modify complex drug candidates, enabling rapid exploration of structure-activity relationships and the optimization of drug-like properties. nih.govnih.govresearchgate.net

While direct cross-coupling of thioacetic acids is not common, this compound is a vital precursor to the corresponding thioethers, which can participate in certain cross-coupling reactions. For example, an aryl tetrafluoroethyl thioether, synthesized from the thioacetic acid, could potentially undergo C-S bond activation and coupling with a suitable partner using specialized palladium or nickel catalyst systems.

The more significant role for this reagent lies in late-stage functionalization. researchwithrutgers.com The ability to introduce the HCF₂CF₂S- group into a complex, biologically active molecule in the final steps of a synthesis is highly valuable. researchgate.net This can be achieved via methods like the photoredox-catalyzed thiol-ene reaction on a drug molecule containing an alkene. mdpi.com Such modifications can dramatically alter the pharmacokinetic or pharmacodynamic profile of a drug candidate with minimal synthetic effort compared to a full de novo synthesis.

Table 2: Potential Late-Stage Functionalization Strategies

| LSF Strategy | Target Moiety in Complex Molecule | Reagent Derived From Thioacetic Acid | Reaction |

| Radical Thiol-Ene | Alkene | 1,1,2,2-Tetrafluoroethanethiol | Visible-light photoredox catalysis |

| Nucleophilic Aromatic Substitution | Activated Aryl Halide | 1,1,2,2-Tetrafluoroethanethiolate | Base, polar aprotic solvent |

| Mitsunobu Reaction | Alcohol | 1,1,2,2-Tetrafluoroethanethiol | DEAD, PPh₃ |

Precursor to Biologically Relevant Fluorinated Thioethers and Thiols

The thiol functional group and its thioether derivatives are present in a vast number of biologically active compounds and play crucial roles in cellular processes. researchgate.netnih.govmasterorganicchemistry.com Thiols, particularly in the amino acid cysteine, are critical for protein structure and function, acting as nucleophiles, ligands for metal ions, and redox-active centers. nih.gov The substitution of labile disulfide bonds in therapeutic peptides with more stable thioether linkages is a known strategy to improve drug stability. nih.gov

This compound serves as an excellent precursor for synthesizing fluorinated versions of these biologically important molecules. The incorporation of the HCF₂CF₂- group can enhance metabolic stability and modulate the acidity and reactivity of the adjacent thiol group. For example, fluorinated analogues of the organosulfur compounds found in garlic have been synthesized to study their biological activities, a process that often involves a thioacetate intermediate. nih.govmdpi.comnih.govresearchgate.net By providing a straightforward route to HCF₂CF₂-containing thiols and thioethers, this compound enables the exploration of novel chemical space in drug discovery. The synthesis of fluorinated cysteine analogues or other thioether-containing pharmacophores can be readily envisioned starting from this versatile building block.

Table 3: Examples of Biologically Relevant Sulfur-Containing Motifs and their Fluorinated Counterparts

| Biologically Relevant Motif | Example Compound Class | Role of Fluorinated Precursor | Potential Advantage of Fluorination |

| Cysteine | Peptides, Proteins | Synthesis of HCF₂CF₂S-cysteine analogues | Modified pKa, enhanced stability, altered redox potential |

| Methionine | Peptides, Proteins | Synthesis of thioether side-chain analogues | Resistance to oxidation, altered lipophilicity |

| Thioether Linkages | Lantibiotics, Compstatin analogues nih.gov | Introduction of HCF₂CF₂S- linkers | Increased metabolic stability, improved binding |

| Thiol-Containing Co-factors | Coenzyme A | Synthesis of fluorinated analogues for mechanistic studies | Probing enzyme active sites, creating inhibitors |

Computational and Theoretical Chemistry Studies of 1,1,2,2 Tetrafluoroethyl Thioacetic Acid

Quantum Chemical Calculations on Molecular Structure and Conformation

Quantum chemical calculations are essential for determining the three-dimensional structure and conformational preferences of a molecule. For 1,1,2,2-Tetrafluoroethyl thioacetic acid, methods like Density Functional Theory (DFT) or ab initio calculations (e.g., Møller-Plesset perturbation theory, MP2) would be employed to locate the lowest energy geometries (global minima) and other stable conformers (local minima). researchgate.net These calculations would provide precise data on bond lengths, bond angles, and dihedral angles.

A key area of investigation would be the rotational barriers around the C-C and C-S bonds and how the bulky, electronegative tetrafluoroethyl group influences the orientation of the thioacetic acid moiety. However, no specific studies containing calculated structural parameters or conformational analyses for this compound have been reported in the peer-reviewed literature.

Table 1: Hypothetical Data Table of Calculated Structural Parameters for this compound (Note: The following data is illustrative of what such a study would produce and is not based on published results.)

| Parameter | Calculated Value (DFT B3LYP/6-31G*) |

| C=O Bond Length | Data not available |

| C-S Bond Length | Data not available |

| S-H Bond Length | Data not available |

| C-C-S Bond Angle | Data not available |

| O=C-S-H Dihedral Angle | Data not available |

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for investigating reaction mechanisms, allowing researchers to map out energy profiles, identify transition states, and calculate activation energies. researchgate.net For this compound, potential reactions of interest would include its deprotonation, esterification, or decomposition pathways. Modeling could reveal how the fluorine atoms affect the acidity of the thiol proton compared to non-fluorinated thioacetic acid. wikipedia.org

Furthermore, computational studies could explore its behavior in reactions like addition to alkenes or its role as a nucleophile. Despite the utility of such investigations, there are currently no published computational studies that elucidate any reaction mechanisms involving this compound.

Prediction of Reactivity and Selectivity in Novel Transformations

Building upon mechanistic studies, computational chemistry can predict the reactivity and selectivity of a compound in new, unexplored chemical transformations. researchgate.net By calculating properties derived from the electronic structure, such as frontier molecular orbital (FMO) energies (HOMO-LUMO gap), electrostatic potential maps, and various reactivity descriptors, scientists can hypothesize how a molecule will behave as an electrophile or nucleophile.

For this compound, these predictions would be invaluable for designing new synthetic routes or applications. For instance, calculations could predict the regioselectivity of its conjugate base in alkylation reactions. At present, no theoretical predictions on the reactivity or selectivity of this specific compound have been documented in scientific literature.

Electronic Structure Analysis of the Fluorine-Sulfur Interaction

The interaction between fluorine and sulfur atoms within the same molecule is a topic of significant academic interest in organofluorine and organosulfur chemistry. nih.gov An electronic structure analysis using methods like Natural Bond Orbital (NBO) or Quantum Theory of Atoms in Molecules (QTAIM) could provide deep insights into non-covalent interactions, such as a potential through-space F···S interaction, which could influence the molecule's conformation and stability.

Such an analysis for this compound would quantify charge distributions, orbital interactions, and the nature of the C-F and C-S bonds. This would clarify the electronic consequences of placing a tetrafluoroethyl group adjacent to a thioacid functionality. However, no specific electronic structure analyses focusing on the fluorine-sulfur interplay in this compound are available in the current body of scientific work.

Potential Contributions of 1,1,2,2 Tetrafluoroethyl Thioacetic Acid to Materials Science Research

Incorporation into Polymer Architectures for Tailored Properties

The incorporation of fluorine into polymers is a well-established strategy for modifying their properties, often imparting enhanced thermal stability, chemical resistance, and low surface energy. acs.org The 1,1,2,2-Tetrafluoroethyl thioacetic acid molecule offers a reactive handle—the thioacetic acid group—that can be leveraged for its integration into polymer chains.

Research into trifluoromethyl (CF3)-containing polymers has demonstrated the significant impact of fluorination on polymer characteristics. acs.org While direct research on the polymerization of this compound is not widely published, the principles of polythioether synthesis suggest its potential utility. For instance, the synthesis of fluorinated polythioethers has been achieved through the reaction of electron-deficient alkyne compounds with various dithiols. acs.org This suggests that this compound could potentially be converted into a corresponding dithiol and subsequently polymerized to create novel fluorinated polythioethers.

The properties of such polymers would be influenced by the high fluorine content imparted by the tetrafluoroethyl group. It is anticipated that these polymers would exhibit low surface energy, leading to hydrophobic and oleophobic surfaces. The water contact angles of polymers containing trifluoromethyl groups have been shown to be in the range of 82°–95°, indicating significant water repellency. acs.org

Table 1: Potential Properties of Polymers Incorporating this compound

| Property | Expected Outcome | Rationale |

|---|---|---|

| Thermal Stability | Enhanced | Presence of strong carbon-fluorine bonds |

| Chemical Resistance | High | Inertness of the fluorinated alkyl chain |

| Surface Energy | Low | High fluorine content |

| Water/Oil Repellency | High | Low surface energy |

Development of Novel Fluorinated Sulfur-Containing Materials

The synthesis of novel materials containing both fluorine and sulfur is an area of active research due to the unique combination of properties these elements can provide. The this compound molecule is a prime candidate for the development of such materials.

"Click chemistry" reactions, known for their high efficiency and mild reaction conditions, are a promising route for the synthesis of new polymers. tandfonline.com Thiol-ene and thiol-yne reactions, in particular, have been effectively used to create linear, hyperbranched, and network polymers with thioether linkages. tandfonline.com this compound, after appropriate chemical modification to a thiol, could serve as a monomer in these click polymerization reactions. For example, the combination of para-fluoro-thiol click and thiol-bromo substitution reactions has been used to create fluorinated polymers with tunable hydrophobicity. researchgate.net

Interfacial Chemistry and Surface Modification with this compound Derivatives

The modification of surfaces to control their interfacial properties is crucial for a wide range of technologies, from biomedical devices to microelectronics. Derivatives of this compound, particularly those that can form self-assembled monolayers (SAMs), are of significant interest for surface functionalization.

The thioacetic acid group can be readily converted to a thiol, which is known to have a strong affinity for gold and other noble metal surfaces, forming well-ordered SAMs. The fluorinated tail of the molecule would then be exposed at the surface, creating a low-energy interface with anti-fouling and self-cleaning properties. The use of partially fluorinated alkanethiols to modify gold nanoparticle surfaces has been demonstrated to create colorimetric sensors. researchgate.net

Furthermore, the principles of surface modification are not limited to metal substrates. The carboxylic acid function of this compound itself could be used to anchor the molecule to metal oxide surfaces. While direct studies are limited, research on the enzymatic activation of poly(lactic acid) surfaces to create hydroxyl and carboxylic acid groups, followed by reaction with other molecules, demonstrates the utility of surface-bound acid groups for further functionalization. rsc.org

Table 2: Potential Applications of Surfaces Modified with this compound Derivatives

| Application Area | Desired Surface Property | Role of the Fluorinated Thioacetic Acid Derivative |

|---|---|---|

| Biomedical Implants | Reduced protein adsorption, anti-biofouling | Creation of a low-energy, non-stick surface |

| Microfluidic Devices | Controlled fluid flow, reduced sample adhesion | Generation of hydrophobic/oleophobic channels |

| Anti-icing Coatings | Prevention of ice formation | Lowering the freezing point of water at the surface |

Emerging Research Frontiers and Future Perspectives

Integration of 1,1,2,2-Tetrafluoroethyl Thioacetic Acid in Supramolecular Chemistry

The field of supramolecular chemistry, which focuses on non-covalent interactions to build large, well-organized structures, stands to benefit from the distinct properties of this compound. The presence of the tetrafluoroethyl group can introduce specific and directional interactions, such as fluorine-involved hydrogen bonds and fluorous-fluorous interactions, which are valuable in designing complex molecular assemblies.

Future research could explore the use of this compound as a key building block, or "tecton," in the construction of novel supramolecular architectures. The introduction of fluorine atoms into organic molecules has been shown to be an effective strategy for creating electron-deficient aromatic components that can lead to unique packing and stacking interactions, a principle that could be extended to the aliphatic 1,1,2,2-tetrafluoroethyl group. rsc.org For instance, the thioacetic acid functionality can be deprotonated to form a carboxylate-like group, which can then coordinate with metal ions. The fluorinated tail would then be oriented in the resulting metal-organic framework (MOF) or coordination polymer, potentially creating channels with specific affinities or facilitating the formation of layered structures.

The table below outlines potential supramolecular structures that could be investigated using this compound as a primary component.

| Potential Supramolecular Assembly | Key Intermolecular Forces | Projected Properties and Applications |

| Fluorinated Metal-Organic Frameworks (MOFs) | Coordination bonds, Hydrogen bonds, Fluorous interactions | Gas sorption and separation, selective catalysis |

| Self-Assembled Monolayers (SAMs) on Gold Surfaces | Sulfur-gold bonding, van der Waals forces, Dipole-dipole interactions | Modified electrodes, sensors, anti-fouling surfaces |

| Liquid Crystals | Dipole-dipole interactions, Anisotropic van der Waals forces | Advanced display technologies, optical switches |

| Fluorinated Vesicles and Micelles | Hydrophobic and fluorous effects in aqueous media | Drug delivery systems, reaction nanoreactors |

These prospective applications are informed by research on similar fluorinated molecules, which have demonstrated the ability to form organized, functional systems. rsc.org

Advancements in Catalytic Transformations Utilizing this compound

The application of this compound in catalysis is a promising, yet underexplored, area. The compound could function in several capacities: as a ligand for metal catalysts, as an organocatalyst, or as a precursor to catalytically active species.

The thioacetic acid group can be readily converted to a thiol, which is a versatile functional group for anchoring to metal centers. The presence of the electron-withdrawing tetrafluoroethyl group would significantly modulate the electronic properties of the sulfur atom, which in turn would influence the catalytic activity of the metal center. For example, in oxidation catalysis, fluorinated ligands have been shown to enhance the stability and activity of metal phthalocyanine (B1677752) catalysts. tandfonline.com It is conceivable that a catalyst featuring a 1,1,2,2-tetrafluoroethyl thio-ligand could exhibit enhanced performance in similar reactions.

Furthermore, the acidity of the thioacetic acid proton is expected to be higher than its non-fluorinated counterpart due to the inductive effect of the fluorine atoms. This enhanced acidity could be harnessed in acid-catalyzed reactions.

Below is a table detailing potential catalytic applications and the hypothesized role of this compound or its derivatives.

| Catalytic Application | Proposed Role of the Compound | Potential Reaction | Anticipated Outcome |

| Metal-Catalyzed Cross-Coupling | As a ligand precursor (thiolate) for transition metals (e.g., Pd, Ni, Cu) | Suzuki, Heck, or Sonogashira reactions | Enhanced catalyst stability and selectivity due to electronic effects of the fluorinated group |

| Organocatalysis | As a chiral acid catalyst (after resolution) | Asymmetric protonation or Michael additions | Enantioselective synthesis of valuable organic molecules |

| Polymerization Initiator | As a chain transfer agent in radical polymerization | Controlled radical polymerization (e.g., RAFT) | Synthesis of polymers with fluorinated end-groups, imparting specific properties |

Research into thioacetate-based initiators for polymerization has already demonstrated the utility of the thioacetate (B1230152) group in controlling polymer architecture. researchgate.netcore.ac.uk The addition of the fluorinated tail in this compound would provide a straightforward route to polymers with fluorinated segments, which are known for their unique surface properties and thermal stability.

Interdisciplinary Research with this compound in Specialized Chemical Domains

The unique properties of this compound also open doors for its use in interdisciplinary research, particularly in materials science and chemical biology.

In materials science, the incorporation of this compound into polymers or onto surfaces could impart desirable properties such as hydrophobicity, oleophobicity, and low surface energy. For instance, its application in the synthesis of functionalized disiloxanes via thiol-epoxy click chemistry could lead to new types of fluorinated silicones with nonconventional fluorescence. mdpi.com Such materials could find use in coatings, sealants, and as components in electronic devices. The synthesis of battery-grade fluorinated ethers for use in lithium-ion batteries highlights the demand for fluorinated compounds in energy storage applications. sigmaaldrich.com

In the realm of chemical biology, the "stapling" of peptides to enforce a specific secondary structure is a powerful tool for developing new therapeutics. springernature.com The fluorine-thiol displacement reaction has emerged as a method for peptide stapling. springernature.com While this specific compound has not been used, the principle of using a fluorinated group and a thiol suggests that this compound could be a valuable tool in this area after suitable modification. The synthesis of antimicrobial peptides through the para-fluoro-thiol reaction further underscores the potential of fluorinated thiols in creating bioactive molecules. acs.org

The following table summarizes potential interdisciplinary applications.

| Specialized Domain | Potential Application | Key Feature Utilized |

| Materials Science | Surface modification of polymers and inorganic substrates | Low surface energy and hydrophobicity of the tetrafluoroethyl group |

| Energy Storage | As an additive or precursor for electrolyte components in batteries | Electrochemical stability of the fluorinated moiety |

| Chemical Biology | As a building block for peptide modification and drug design | The reactivity of the thioacid/thiol group and the biocompatibility of some fluorinated motifs |

| Agrochemicals | As a scaffold for new pesticides and herbicides | The known bioactivity of certain fluorinated compounds |

Q & A

Q. What analytical methods are recommended for characterizing 1,1,2,2-Tetrafluoroethyl thioacetic acid in synthetic mixtures?

To ensure accurate characterization, researchers should employ a combination of techniques:

- Liquid-Liquid Extraction (LLE) and Headspace (HS) Gas Chromatography for isolating and quantifying volatile derivatives in environmental or synthetic matrices .

- Nuclear Magnetic Resonance (NMR) for structural elucidation, though care must be taken to address signal splitting due to fluorine coupling (e.g., -NMR) .

- Electron Spectroscopy for Chemical Analysis (ESCA) to assess purity and detect sulfur-containing impurities, which can affect functional group reactivity .

Q. How can synthesis protocols for this compound be optimized to achieve high purity?

Key considerations include:

- Byproduct Control : Use electrochemical fluorination under controlled conditions to minimize side reactions (e.g., incomplete fluorination or oxidation) .

- Purification : Employ gradient elution via reversed-phase HPLC with trifluoroacetic acid (TFA) as a mobile-phase additive to separate thioacetic acid derivatives from fluorinated byproducts .

- Quality Validation : Validate purity using mass spectrometry (MS) and compare retention times with authentic standards .

Advanced Questions

Q. How can contradictory data on the environmental persistence of this compound be resolved?

Contradictions often arise from differences in:

- Sample Matrices : Compare degradation rates in rainwater (pH-dependent hydrolysis) vs. soil (microbial activity) using isotopically labeled analogs to track pathways .

- Analytical Sensitivity : Validate methods via inter-laboratory studies; for example, discrepancies in TFA detection limits (ng/L range) were resolved using high-resolution MS .

- Source Attribution : Apply principal component analysis (PCA) to distinguish anthropogenic sources (e.g., HFC degradation) from natural fluorinated precursors .

Q. What is the role of this compound in cysteine S-conjugate β-lyase-mediated metabolism?

The compound may act as a precursor to S-(1,1,2,2-Tetrafluoroethyl)-L-cysteine (TFEC) , a substrate for β-lyases. Key findings:

- Enzymatic Cleavage : TFEC undergoes β-lyase-catalyzed cleavage, releasing reactive tetrafluoroethylthiol intermediates, which alkylate cellular nucleophiles (e.g., glutathione) .

- Toxicological Implications : Assess nephrotoxicity in vitro using renal proximal tubule cells and monitor thiol adduct formation via LC-MS/MS .

Q. What experimental designs are suitable for accelerated degradation studies of this compound?

- Hydrolytic Stability : Expose the compound to buffered solutions (pH 2–12) at 40–60°C and quantify degradation products via -NMR .

- Photolytic Degradation : Use UV-Vis irradiation (254 nm) in aqueous matrices and track half-lives using tandem MS .

- Microbial Metabolism : Conduct soil microcosm studies with -labeled compound to assess mineralization rates and metabolite profiles .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.